

The Sentinel of Mitochondrial Metabolism: A Technical Guide to the Functions of SIRT5

Author: BenchChem Technical Support Team. **Date:** December 2025

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Abstract

Sirtuin 5 (SIRT5) has emerged as a critical regulator of mitochondrial function, orchestrating cellular metabolism through its primary role as a protein deacylase. Localized predominantly within the mitochondrial matrix, SIRT5 is unique among the seven mammalian sirtuins for its potent ability to remove negatively charged acyl groups—specifically succinyl, malonyl, and glutaryl moieties—from lysine residues on a vast array of protein substrates. This activity positions SIRT5 at the nexus of several core metabolic pathways, including ammonia detoxification, fatty acid oxidation, ketogenesis, glycolysis, and oxidative phosphorylation. By modulating the post-translational modification status of key metabolic enzymes, SIRT5 fine-tunes metabolic flux in response to cellular energy status and nutrient availability. This technical guide provides an in-depth exploration of the established biological functions of SIRT5 in metabolic regulation, presents quantitative data on its activity and impact, details key experimental protocols for its study, and visualizes its complex interactions through signaling pathway diagrams.

Core Enzymatic Activities of SIRT5

SIRT5 is an NAD⁺-dependent enzyme. While it possesses very weak deacetylase activity, its catalytic efficiency is substantially higher for other deacylation reactions[1][2].

- **Desuccinylase:** SIRT5 is the primary mitochondrial desuccinylase, removing succinyl groups from lysine residues. Proteomic studies have shown that in the absence of SIRT5, there is a massive increase in protein hypersuccinylation, with some sites showing over 200-fold increases in abundance[3][4][5].
- **Demalonylase:** SIRT5 efficiently removes malonyl groups. The absence of SIRT5 leads to the hypermalonylation of 120 proteins in the liver, identifying glycolysis as a major regulatory target[6][7][8].
- **Deglutarylase:** SIRT5 also demonstrates robust deglutarylase activity, expanding its regulatory scope to pathways involving glutaryl-CoA.

These activities are critical as the addition of these bulky, negatively charged acyl groups can significantly alter a protein's structure, function, and localization.

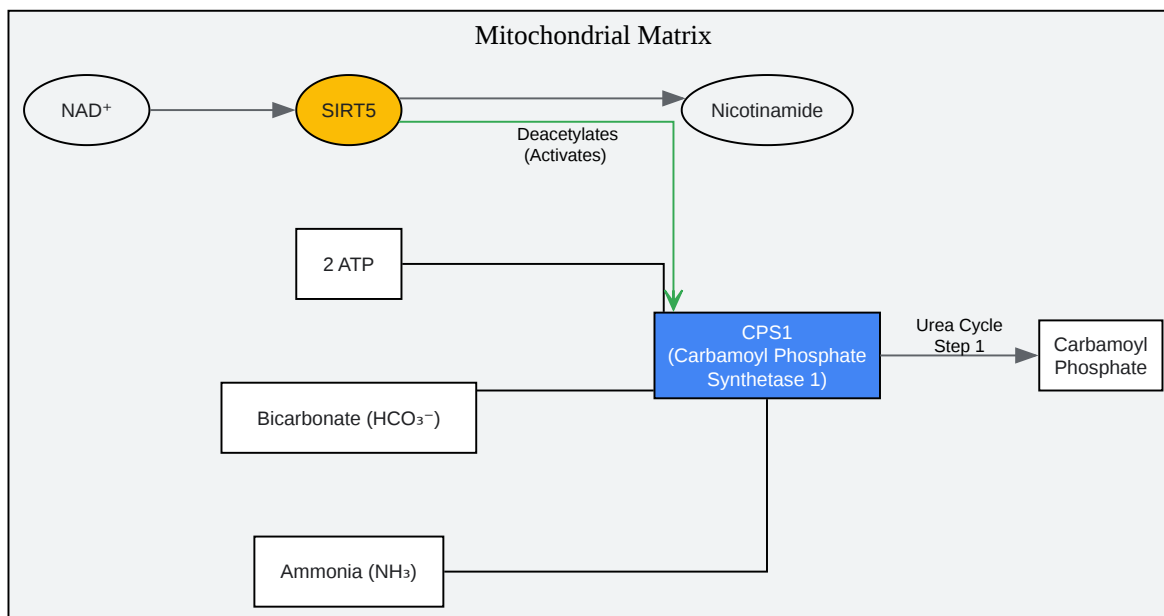
Regulation of Core Metabolic Pathways

SIRT5 modulates numerous metabolic pathways by directly targeting and altering the activity of key enzymes.

Ammonia Detoxification: The Urea Cycle

In the liver, SIRT5 plays a pivotal role in ammonia detoxification by regulating the first and rate-limiting step of the urea cycle[9][10].

- **Target:** Carbamoyl Phosphate Synthetase 1 (CPS1).
- **Mechanism:** SIRT5 deacetylates CPS1, leading to an upregulation of its enzymatic activity[9][11][12][13]. This is particularly crucial during periods of increased amino acid catabolism, such as fasting or adherence to a high-protein diet[11][12].
- **Physiological Impact:** SIRT5 knockout (KO) mice fail to upregulate CPS1 activity in response to fasting, resulting in elevated blood ammonia (hyperammonemia)[11][13]. Under normal conditions, SIRT5-deficient mice exhibit approximately 30% lower CPS1 activity compared to wild-type mice[9].



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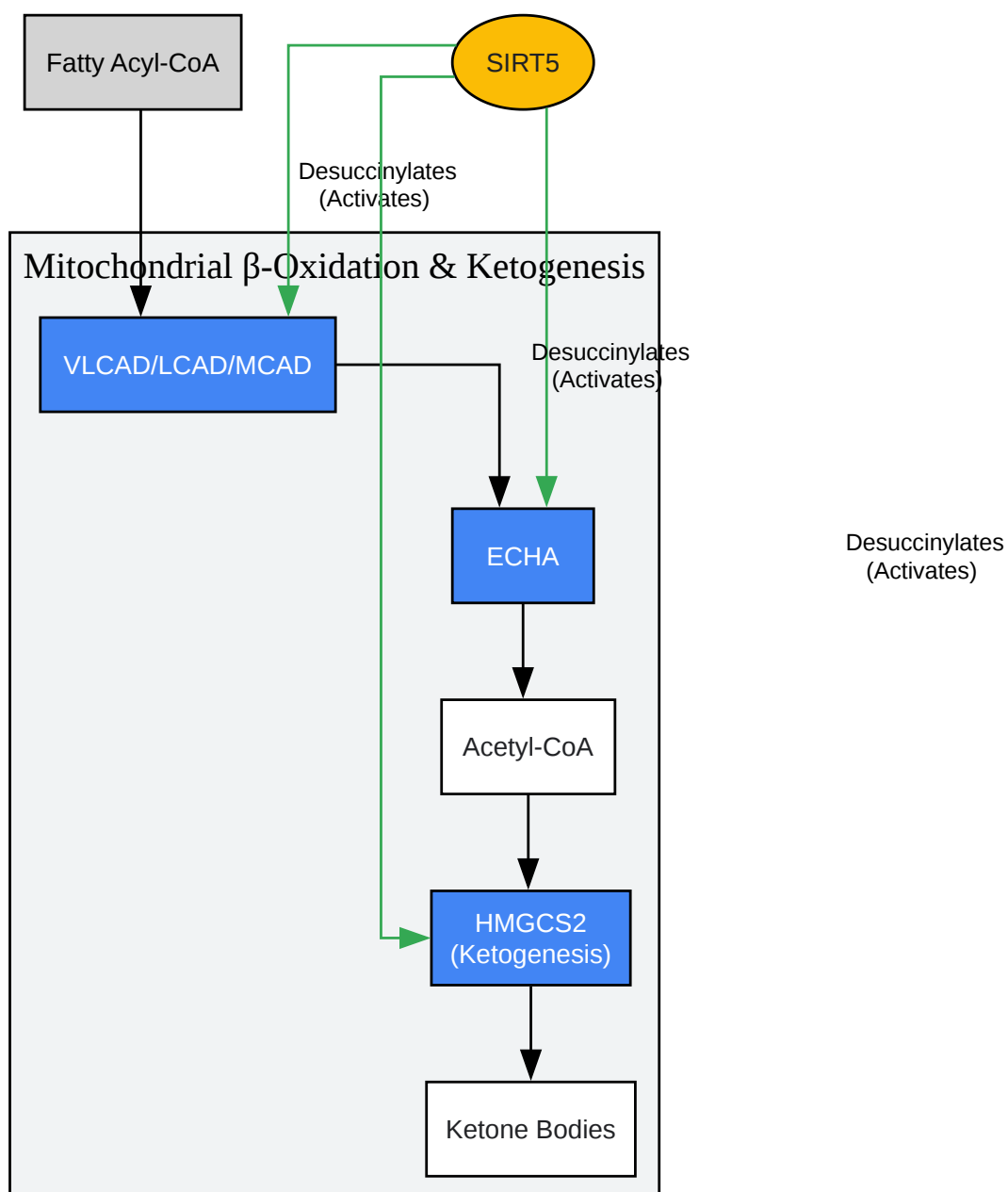
Caption: SIRT5 activates CPS1 in the urea cycle.

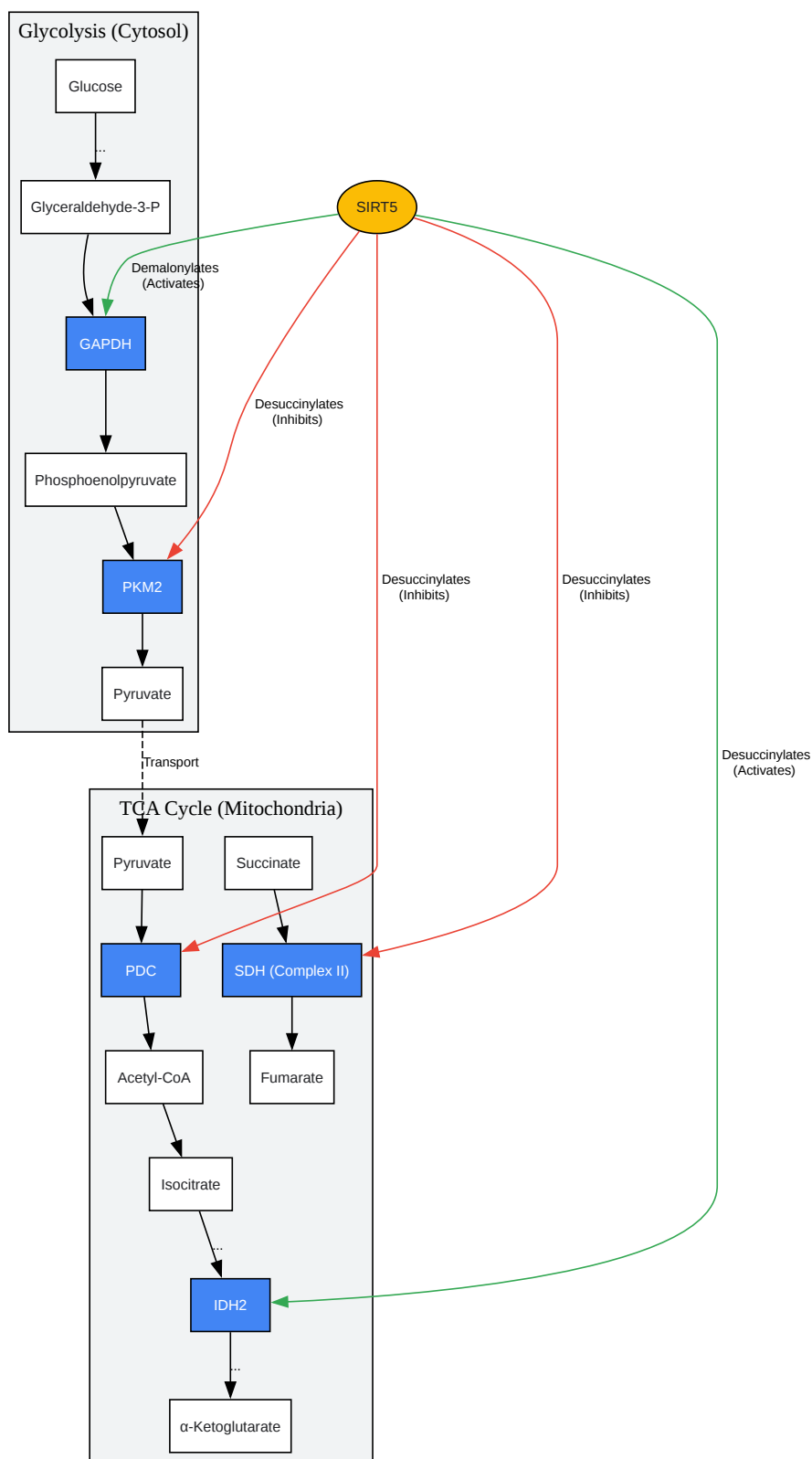
Fatty Acid Oxidation (FAO) and Ketogenesis

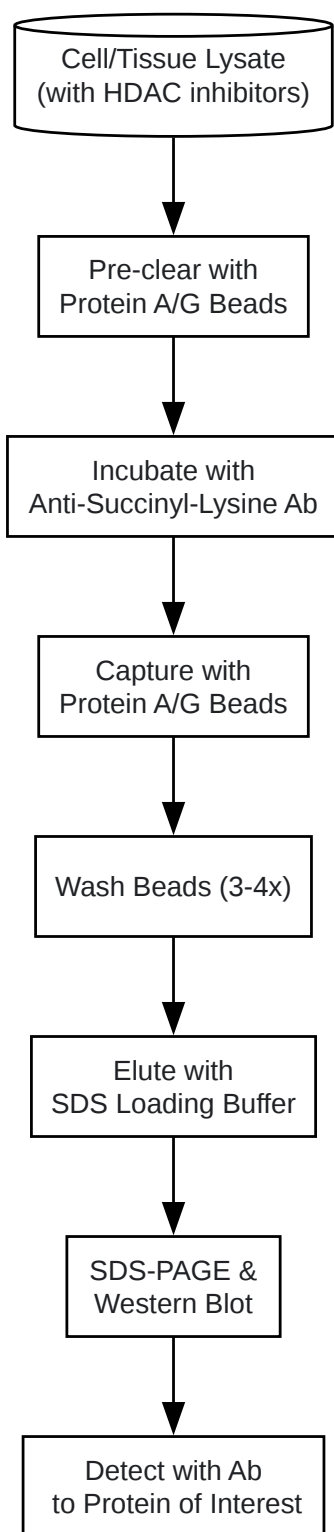
SIRT5 is a significant regulator of fatty acid metabolism and the production of ketone bodies, particularly in the heart and liver[14][15][16][17].

- Targets:
 - Acyl-CoA Dehydrogenases (VLCAD, LCAD, MCAD): SIRT5 desuccinylates these enzymes, promoting their activity[16].
 - Enoyl-CoA Hydratase (ECHA): A major substrate in the heart, ECHA is activated by SIRT5-mediated desuccinylation, which is critical for efficient FAO[14].

- 3-hydroxy-3-methylglutaryl-CoA Synthase 2 (HMGCS2): This is the rate-limiting enzyme in ketogenesis. SIRT5 desuccinylates and activates HMGCS2, promoting ketone body formation[18][19][20].
- Carnitine Palmitoyltransferase 2 (CPT2): Desuccinylation of CPT2 by SIRT5 is crucial for its activity, facilitating the transport of fatty acids into the mitochondria for oxidation[17].
- Physiological Impact: SIRT5-deficient hearts exhibit impaired fatty acid metabolism, reduced ATP production during fasting or exercise, and can develop hypertrophic cardiomyopathy[14][21]. The absence of SIRT5 leads to the accumulation of medium- and long-chain acylcarnitines, indicating a bottleneck in FAO[18].







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- To cite this document: BenchChem. [The Sentinel of Mitochondrial Metabolism: A Technical Guide to the Functions of SIRT5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371267#biological-functions-of-sirt5-in-metabolic-pathways]

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